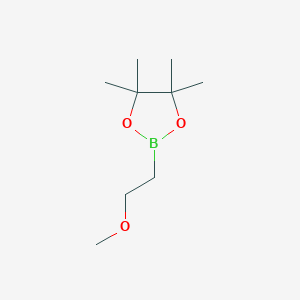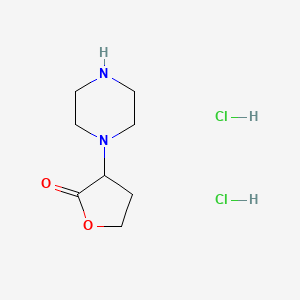
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
Vue d'ensemble
Description
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride, also known as POH or 3-PO, is a chemical compound that has been studied extensively in the field of cancer research. It is a potent inhibitor of the enzyme PIM kinase, which has been implicated in the development and progression of various types of cancer.
Mécanisme D'action
The mechanism of action of 3-PO involves the inhibition of PIM kinase, which is a key regulator of cell survival and proliferation. PIM kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 3-PO binds to the ATP-binding site of PIM kinase, preventing its activity and leading to downstream effects on cell signaling pathways.
Effets Biochimiques Et Physiologiques
In addition to its effects on cancer cells, 3-PO has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, suggesting a potential role in the prevention of cardiovascular disease. It has also been shown to inhibit the growth of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-PO is its high potency and specificity for PIM kinase inhibition, making it a valuable tool for studying the role of PIM kinase in cancer and other diseases. However, its potency can also be a limitation, as high concentrations of the compound may lead to off-target effects. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-PO. One area of interest is the development of more potent and selective PIM kinase inhibitors, which may have greater efficacy and fewer off-target effects. Another area of interest is the exploration of the compound's potential in the prevention and treatment of cardiovascular disease and bacterial infections. Finally, further studies are needed to fully understand the role of PIM kinase in cancer and other diseases, and to determine the potential of PIM kinase inhibitors like 3-PO as therapeutic agents.
Applications De Recherche Scientifique
3-PO has been extensively studied in the field of cancer research due to its potent inhibition of PIM kinase. PIM kinase is a serine/threonine kinase that has been implicated in the development and progression of various types of cancer, including prostate, breast, and leukemia. Inhibition of PIM kinase has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
3-piperazin-1-yloxolan-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8-7(1-6-12-8)10-4-2-9-3-5-10;;/h7,9H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKGQCYIYRLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



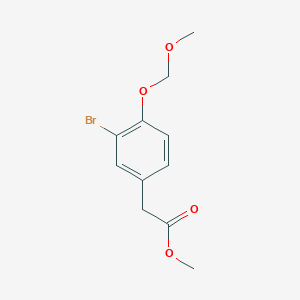
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1431078.png)
![3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431084.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
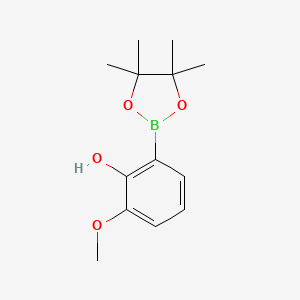
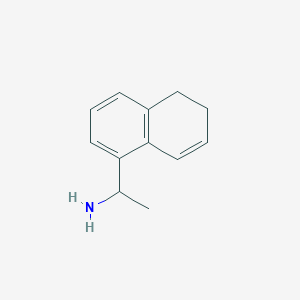
![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)
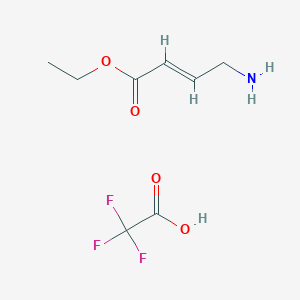
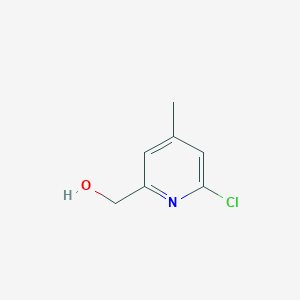
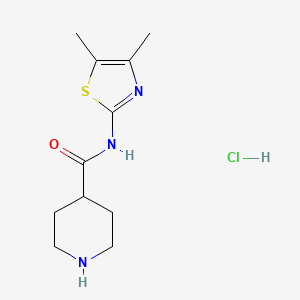
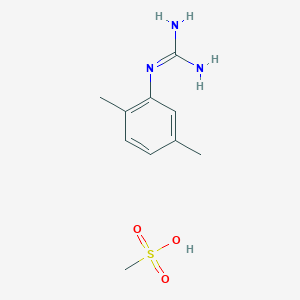
![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)
